Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane is a bicyclic compound that features prominently in the synthesis of tropane alkaloids. The compound’s structure includes a unique 8-azabicyclo[3.2.1]octane scaffold, which is central to its biological activity . This scaffold is a key component in various pharmacologically active molecules, making it a significant target in synthetic organic chemistry .
Preparation Methods
The synthesis of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach starts with an acyclic precursor that contains all the necessary stereochemical information to form the bicyclic scaffold . This method often involves the use of chiral catalysts to ensure the correct stereochemistry. Another approach involves the desymmetrization of achiral tropinone derivatives, which can be achieved through various catalytic processes . Industrial production methods may involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane can be compared to other similar compounds, such as:
Tropinone: A precursor in the synthesis of tropane alkaloids, but lacks the aminomethyl and hydroxy groups.
Cocaine: A well-known tropane alkaloid with a similar bicyclic structure but different functional groups.
Scopolamine: Another tropane alkaloid with medicinal properties, featuring a similar scaffold but different substituents.
The uniqueness of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-4-5-10(15)7-13(17,6-9)8-14/h9-10,17H,4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQXYSAXULWVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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